molecular formula C11H19NO3 B070611 Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate CAS No. 173423-97-7

Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate

Cat. No. B070611
M. Wt: 213.27 g/mol
InChI Key: VZMYXWBRBWDCND-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate, also known as OTX008, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism Of Action

LSD1 is a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. It removes methyl groups from histone proteins, leading to the activation of genes that promote cancer cell growth and survival. Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate binds to the active site of LSD1, preventing it from removing methyl groups from histones. This leads to the re-expression of tumor suppressor genes, which in turn induces cancer cell death.

Biochemical And Physiological Effects

Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cancer cell proliferation and migration. In preclinical studies, Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has been shown to be well-tolerated and has a favorable pharmacokinetic profile. It has also been shown to enhance the anti-tumor activity of other chemotherapy drugs.

Advantages And Limitations For Lab Experiments

Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate is a valuable tool for studying the role of LSD1 in cancer biology. It can be used to investigate the epigenetic regulation of gene expression and the mechanisms of cancer cell growth and survival. However, Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has some limitations for lab experiments. It is a small molecule inhibitor that targets a specific enzyme, and its effects may be limited to certain cancer types. Moreover, the efficacy of Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate may vary depending on the genetic and epigenetic profile of the cancer cells.

Future Directions

There are several future directions for the development of Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate. First, clinical trials are ongoing to evaluate its safety and efficacy in cancer patients. Second, combination therapy with other chemotherapy drugs may enhance the anti-tumor activity of Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate. Third, the development of more potent and selective LSD1 inhibitors may improve the therapeutic potential of this class of drugs. Fourth, the identification of biomarkers that predict the response to Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate may help to personalize cancer treatment. Finally, the elucidation of the mechanisms of resistance to Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate may lead to the development of new strategies to overcome drug resistance.

Synthesis Methods

Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate is synthesized by reacting tert-butyl N-(3-aminopropyl)carbamate with 2-oxohex-5-enal in the presence of a catalyst. The reaction yields Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate as a white solid with a purity of more than 99%. The synthesis method is simple and scalable, making it suitable for large-scale production.

Scientific Research Applications

Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer types, including breast, lung, and colon cancer. Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate inhibits the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. By inhibiting LSD1, Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate induces the re-expression of tumor suppressor genes, leading to cancer cell death.

properties

CAS RN

173423-97-7

Product Name

Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate

InChI

InChI=1S/C11H19NO3/c1-6-7-9(8(2)13)12-10(14)15-11(3,4)5/h6,9H,1,7H2,2-5H3,(H,12,14)/t9-/m1/s1

InChI Key

VZMYXWBRBWDCND-SECBINFHSA-N

Isomeric SMILES

CC(=O)[C@@H](CC=C)NC(=O)OC(C)(C)C

SMILES

CC(=O)C(CC=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C(CC=C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1-acetyl-3-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI)

Origin of Product

United States

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